molecular formula C20H22N2O4 B12184285 N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Cat. No.: B12184285
M. Wt: 354.4 g/mol
InChI Key: PTBVXCSRIOMSFJ-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran moiety, which is known for its biological activity, and an acetylamino group, which can influence its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the acetylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: Reduction reactions can alter the compound’s electronic properties, affecting its reactivity.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to these targets, while the benzofuran moiety can modulate the compound’s overall activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the benzofuran and acetylamino groups provides distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

InChI

InChI=1S/C20H22N2O4/c1-13(23)21-16-5-7-19(25-2)17(12-16)22-20(24)8-4-14-3-6-18-15(11-14)9-10-26-18/h3,5-7,11-12H,4,8-10H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

PTBVXCSRIOMSFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC3=C(C=C2)OCC3

Origin of Product

United States

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